molecular formula C17H14N6OS B6500820 2-({[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine CAS No. 941956-49-6

2-({[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine

Cat. No.: B6500820
CAS No.: 941956-49-6
M. Wt: 350.4 g/mol
InChI Key: SJGUJVFXOGDDEW-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, antiviral, and anticancer properties . The structure of these compounds typically includes a triazole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

Triazolopyrimidines have a unique structure that includes a triazole ring fused with a pyrimidine ring . This structure is thought to contribute to their diverse biological activities.


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Safety and Hazards

The safety and hazards associated with triazolopyrimidines can vary depending on the specific compound. Some may be harmful if swallowed, inhaled, or if they come into contact with the skin. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research on triazolopyrimidines is likely to focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for use in pharmaceutical applications .

Mechanism of Action

Target of Action

The compound “2-({[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine” is a complex molecule that likely interacts with multiple targets. Similar compounds, such as triazolopyrimidines and pyridine derivatives, have been reported to interact with a variety of enzymes and receptors , suggesting that this compound may have a similar range of targets.

Mode of Action

Triazole compounds, which are part of this molecule’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines , suggesting that this compound might have similar effects.

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-24-14-7-4-6-13(9-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-5-2-3-8-18-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGUJVFXOGDDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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